Product packaging for 3-Fluoro-5-vinyl-benzylamine(Cat. No.:)

3-Fluoro-5-vinyl-benzylamine

Cat. No.: B12072325
M. Wt: 151.18 g/mol
InChI Key: BKSHOLOERWYAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoro-5-vinyl-benzylamine is a chemical compound of interest in organic and medicinal chemistry research. It is presented for research applications only and is not intended for diagnostic or therapeutic uses. Research Applications and Value: The structure of this compound incorporates two highly versatile functional groups: a primary benzylamine and a vinyl group, making it a valuable bifunctional building block for synthetic chemistry. The benzylamine moiety is a common reactant in the synthesis of various heterocycles. For instance, benzylamines are key substrates in the electrochemical synthesis of imidazoles, an important class of N-heterocycles found in pharmaceuticals and natural products . Furthermore, fluorinated benzylamines are known to undergo direct cyclopalladation, forming palladacycles that are key intermediates in catalytic C-H bond functionalization reactions . The vinyl group offers a handle for further functionalization through reactions such as polymerization, hydrofunctionalization, or cycloaddition. This combination of amine and vinyl functionalities on a fluorinated aromatic core makes this compound a promising precursor for the development of more complex molecules, including polymers , pharmaceutical intermediates , and ligands for catalysis . The fluoro substituent on the aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug discovery and materials science. Handling and Storage: Store in a cool, dry place. Protect from moisture. Refer to the Safety Data Sheet for comprehensive handling and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FN B12072325 3-Fluoro-5-vinyl-benzylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

(3-ethenyl-5-fluorophenyl)methanamine

InChI

InChI=1S/C9H10FN/c1-2-7-3-8(6-11)5-9(10)4-7/h2-5H,1,6,11H2

InChI Key

BKSHOLOERWYAHF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CC(=C1)CN)F

Origin of Product

United States

Intrinsic Chemical Reactivity and Mechanistic Insights of 3 Fluoro 5 Vinyl Benzylamine

Reactivity of the Primary Amine Functionality

The primary amine (–CH₂NH₂) is a cornerstone of the molecule's reactivity, functioning as a potent nucleophile and a handle for extensive chemical modification.

Nucleophilic Reactivity in Condensation and Addition Reactions

As a primary amine, 3-Fluoro-5-vinyl-benzylamine readily participates in condensation reactions with carbonyl compounds such as aldehydes and ketones. This nucleophilic attack on the carbonyl carbon, typically followed by dehydration, results in the formation of the corresponding N-benzylidene imine. This reaction is fundamental in synthetic chemistry for the construction of carbon-nitrogen double bonds. nih.gov The reaction proceeds via a hemiaminal intermediate which then eliminates water to form the stable imine.

The general mechanism involves the nucleophilic amine attacking the electrophilic carbonyl carbon, followed by proton transfer and subsequent elimination of a water molecule to form the imine. The reaction of this compound with a generic aldehyde (R-CHO) is depicted below.

General Condensation Reaction


In addition to condensation, the amine can undergo nucleophilic addition reactions. For instance, it can participate in Michael additions to α,β-unsaturated carbonyl compounds, although this reactivity can be competitive with condensation reactions. It can also react with other electrophilic species like epoxides, where the amine attacks one of the electrophilic carbons of the epoxide ring, leading to its opening and the formation of a β-amino alcohol.

Derivatization for Amide, Sulfonamide, and Carbamate Formation

The primary amine of this compound is readily derivatized to form stable amides, sulfonamides, and carbamates, which are common moieties in medicinal chemistry and materials science. acs.orguniba.itnih.gov

Amide Formation: Amides are typically synthesized by reacting the amine with a carboxylic acid derivative, such as an acyl chloride or an anhydride. Alternatively, direct coupling with a carboxylic acid can be achieved using a variety of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl). acs.org These methods facilitate the formation of the amide bond under mild conditions. organic-chemistry.org

Sulfonamide Formation: Sulfonamides are prepared by the reaction of the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base (e.g., pyridine (B92270) or triethylamine). uniba.it The base neutralizes the hydrochloric acid generated during the reaction. This reaction is generally robust and high-yielding. organic-chemistry.org

Carbamate Formation: Carbamates can be formed by treating the amine with an alkyl or aryl chloroformate (R-O-COCl) in the presence of a base. nih.gov Another common route involves the reaction with an isocyanate (R-N=C=O). These reactions provide access to a wide range of N-substituted carbamates.

The following table summarizes these key derivatization reactions.

DerivativeReagentGeneral ConditionsProduct
Amide Acyl Chloride (RCOCl)Base (e.g., Pyridine, Et₃N), Aprotic SolventN-(3-Fluoro-5-vinylbenzyl)amide
Amide Carboxylic Acid (RCOOH)Coupling Agent (e.g., EDC, DCC), SolventN-(3-Fluoro-5-vinylbenzyl)amide
Sulfonamide Sulfonyl Chloride (RSO₂Cl)Base (e.g., Pyridine), Aprotic SolventN-(3-Fluoro-5-vinylbenzyl)sulfonamide
Carbamate Chloroformate (ROCOCl)Base (e.g., Pyridine), Aprotic SolventAlkyl N-(3-fluoro-5-vinylbenzyl)carbamate

Transformations Involving Amine Deprotonation and Alkylation

The primary amine can be deprotonated with a strong base to form an amide anion, which is a more potent nucleophile. However, direct N-alkylation is a more common transformation. Primary amines like this compound can be alkylated using alkyl halides. tcichemicals.com This reaction can lead to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, a large excess of the amine can be used, or the reaction can be performed under carefully controlled conditions. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride), is another effective method for synthesizing secondary and tertiary amines. tcichemicals.com

Hydrogenolysis of the Benzylic Amine Moiety under Selective Conditions

The carbon-nitrogen bond of the benzylic amine is susceptible to cleavage via hydrogenolysis. acs.org This reaction is a standard method for N-debenzylation in synthetic chemistry. google.com It is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), under an atmosphere of hydrogen gas. google.com Transfer hydrogenolysis, using hydrogen donors like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303) in the presence of a palladium catalyst, is also an effective alternative. researchgate.net

A key challenge in the hydrogenolysis of this compound would be to achieve selective cleavage of the C-N bond without reducing the vinyl group or causing defluorination of the aromatic ring. While aryl fluorides are generally stable under these conditions, the vinyl group can be susceptible to reduction. researchgate.net Careful selection of the catalyst and reaction conditions, such as temperature and pressure, is crucial to ensure selectivity. researchgate.netacs.org For instance, lower hydrogen pressures have been shown to favor the hydrogenolysis of the benzylamine (B48309) over the reduction of other functionalities in complex molecules. researchgate.net

Reactivity of the Vinyl Moiety

The vinyl group (–CH=CH₂) attached to the benzene (B151609) ring makes the molecule a substituted styrene (B11656), a versatile monomer for polymerization and a substrate for various olefin-based transformations.

Olefin Metathesis Reactions (e.g., RCM, CM) for Macrocyclization and Polymerization

The vinyl group of this compound is a prime substrate for powerful carbon-carbon bond-forming reactions catalyzed by ruthenium complexes, such as Grubbs and Hoveyda-Grubbs catalysts. hrpub.orgbeilstein-journals.org These reactions tolerate a wide range of functional groups, including amines and fluorides. hrpub.orgru.nl

Cross-Metathesis (CM): In cross-metathesis, the vinyl group reacts with another olefin to create a new, substituted double bond. acs.orgethz.ch Reacting this compound with a partner olefin (R-CH=CH₂) in the presence of a ruthenium catalyst would yield a new stilbene-like derivative. The selectivity of the reaction depends on the relative reactivity of the two olefins. acs.orgsci-hub.se This provides a direct route to functionalized styrenes. ethz.chsci-hub.se

Ring-Closing Metathesis (RCM) for Macrocyclization: While this compound itself cannot undergo RCM, it can be readily converted into a suitable diene precursor. nih.govorganic-chemistry.org For example, N-allylation of the primary amine would generate an N-allyl-N-(3-fluoro-5-vinylbenzyl)amine. This diene, upon treatment with a Grubbs-type catalyst, would undergo intramolecular RCM to form a nitrogen-containing macrocycle, with the concomitant release of ethylene (B1197577) gas. wikipedia.orgorgsyn.org This strategy is a powerful tool for the synthesis of heterocyclic compounds. ru.nlnih.gov

Polymerization: As a vinyl-substituted aromatic compound, this compound can serve as a monomer for polymerization. cymitquimica.com It can undergo radical polymerization, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, to produce well-defined polymers. acs.orgacs.org The resulting polymers, poly(this compound), would feature pendant primary amine groups that could be further functionalized. Additionally, through derivatization to form a diene, it could potentially be used in Acyclic Diene Metathesis (ADMET) polymerization. Copolymers can also be formed by reacting it with other monomers, like N-substituted maleimides. researchgate.netgoogle.com

The following table outlines the expected olefin metathesis reactions.

Metathesis TypeReaction Partner(s)CatalystExpected Product Class
Cross-Metathesis (CM) Alkene (R-CH=CH₂)Grubbs or Hoveyda-Grubbs CatalystSubstituted Stilbene Derivative
Ring-Closing Metathesis (RCM) N-Allylated derivativeGrubbs or Hoveyda-Grubbs CatalystN-Heterocycle
Radical Polymerization Itself (as monomer)Radical Initiator (e.g., AIBN)Poly(this compound)

Pericyclic Reactions and Cycloadditions (e.g., Diels-Alder, [3+2] Dipolar Cycloadditions)

Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer a powerful method for constructing ring systems with high stereospecificity. uniurb.ituomustansiriyah.edu.iq The vinyl group of this compound is a key participant in such transformations, primarily acting as a dienophile or a dipolarophile.

Diels-Alder Reaction: In the context of a [4+2] cycloaddition, or Diels-Alder reaction, the vinyl group functions as the 2π-electron component (dienophile), reacting with a conjugated diene to form a substituted cyclohexene (B86901) ring. uniurb.it The reactivity of the vinyl group is modulated by the electronic effects of the substituents on the aromatic ring. The fluorine atom exerts a strong electron-withdrawing inductive effect, while the benzylamine group is weakly electron-donating. These competing effects influence the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby affecting the reaction rate and selectivity with various dienes.

[3+2] Dipolar Cycloadditions: The vinyl group also readily participates in [3+2] cycloadditions with 1,3-dipoles. dspmuranchi.ac.in These reactions are a cornerstone for the synthesis of five-membered heterocycles. For instance, reaction with azomethine ylides, generated in situ, can yield highly substituted pyrrolidine (B122466) rings. researchgate.netacs.org Similarly, cycloaddition with nitrones can produce isoxazolidine (B1194047) derivatives. dspmuranchi.ac.in The regioselectivity of these additions is governed by the electronic and steric profiles of both the dipolarophile and the 1,3-dipole.

Table 1: Potential Cycloaddition Reactions of this compound
Reaction TypeReactant Partner (Example)Product ClassKey Features
[4+2] Diels-AlderCyclopentadieneBicyclic AlkeneForms a substituted cyclohexene ring; stereospecific.
[3+2] Dipolar CycloadditionAzomethine YlideFluorinated Pyrrolidine DerivativeEfficient route to five-membered nitrogen heterocycles. researchgate.net
[3+2] Dipolar CycloadditionNitroneFluorinated Isoxazolidine DerivativeForms a C-O and C-N bond in a single step. dspmuranchi.ac.in
[3+2] Dipolar CycloadditionDiazoalkaneFluorinated Pyrazoline DerivativeUseful for synthesis of nitrogen-containing bicyclic systems. chim.it

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydrosilylation, Hydroboration)

Hydrofunctionalization of the vinyl group represents a highly atom-economical method to introduce a range of functional groups. acs.org These reactions involve the addition of an H-E bond (where E = NR2, SiR3, BR2, etc.) across the double bond. The regioselectivity (i.e., Markovnikov vs. anti-Markovnikov addition) is a critical aspect and is typically controlled by the choice of catalyst and reaction conditions.

Hydroamination: The addition of an N-H bond across the vinyl group can be achieved using various transition metal catalysts. Lewis acid-mediated hydroamination of styrenes with amines or isatins has been shown to proceed with high regioselectivity for the branched, Markovnikov product. acs.org

Hydrosilylation: The addition of a Si-H bond is a fundamental transformation for producing organosilicon compounds. This reaction can be catalyzed by various metals, with the regioselectivity depending on the specific catalytic system employed.

Hydroboration: Hydroboration-oxidation is a classic method for achieving the anti-Markovnikov hydration of an alkene. More broadly, hydroboration with reagents like borane (B79455) (BH3) or catecholborane, followed by subsequent reactions of the organoborane intermediate, provides access to a wide variety of products. Iron-catalyzed hydromagnesiation of styrenes, followed by trapping with boron electrophiles, offers another route to hydroboration products. nih.gov

Photocatalytic methods using decatungstate have also emerged as powerful tools for the hydrofunctionalization of styrenes, enabling hydrocarbamoylation, hydroacylation, and hydrosilylation under mild, visible-light irradiation. acs.orgorganic-chemistry.org

Table 2: Potential Hydrofunctionalization Reactions of the Vinyl Group
ReactionReagent (Example)Catalyst System (Example)Expected Major Product
HydroaminationAnilineLewis Acid (e.g., Sc(OTf)₃)Branched (Markovnikov) Amine acs.org
HydrosilylationTriethoxysilanePlatinum or Rhodium CatalystLinear or Branched Silane (catalyst dependent)
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHN/A (Stoichiometric)Linear (anti-Markovnikov) Alcohol
HydroacylationAldehydeDecatungstate/Disulfide (Photocatalytic)Branched Ketone acs.org

Radical and Ionic Polymerization Mechanisms

The vinyl group makes this compound a suitable monomer for addition polymerization. The resulting polymers incorporate fluorine and primary amine functionalities, which can impart desirable properties such as altered solubility, thermal stability, and sites for post-polymerization modification.

Radical Polymerization: Free-radical polymerization is a common method for polymerizing styrenic monomers. To achieve polymers with well-defined molecular weights, low dispersity, and complex architectures, reversible-deactivation radical polymerization (RDRP) techniques are employed. acs.org Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly versatile and has been successfully applied to functionalized styrenes, including vinylbenzylamine (B8275855) derivatives. acs.orgacs.org The polymerization of this compound via RAFT would likely proceed in a controlled manner, yielding well-defined functional polymers. The presence of the fluorine atom may enhance the thermal stability of the resulting polymer. academie-sciences.fr

Ionic Polymerization: The feasibility of ionic polymerization is highly dependent on the reaction conditions.

Cationic Polymerization: This method is generally incompatible with the primary amine of the benzylamine group, which is basic and would quench the cationic propagating species. Protection of the amine group would be necessary to enable cationic polymerization.

Anionic Polymerization: Anionic polymerization of styrenes is well-established. However, the acidic proton of the primary amine would terminate the anionic chain. Again, protection of the amine group would be required. The protected monomer could then be polymerized using an organolithium initiator.

Reactivity of the Fluorinated Aromatic Ring

The aromatic ring of this compound is a platform for further functionalization through various substitution reactions. The regiochemical outcome of these reactions is dictated by the combined electronic and steric influences of the three existing substituents.

Directed Ortho Metalation (DoM) and Lithiation Strategies

Directed ortho metalation (DoM) is a powerful strategy for regioselective C-H functionalization of aromatic compounds. baranlab.org The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to a specific ortho-position.

In this compound, the benzylamine moiety, particularly after N-protection as a pivalamide (B147659) (-NHPiv) or carbamate, serves as an effective DMG. researchgate.net The directing power of the substituents is as follows:

-CH₂NHPiv (at C1): Directs lithiation to the C6 and C2 positions.

-F (at C3): Directs lithiation to the C2 and C4 positions. rsc.org

The synergistic effect of these two groups strongly favors metalation at the C2 position. The C6 position is sterically hindered by the adjacent vinyl group. Therefore, treatment with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) in an ethereal solvent at low temperature is expected to selectively generate the 2-lithio species. This intermediate can then be trapped with a wide range of electrophiles to install a new substituent at the C2 position with high regiocontrol. researchgate.net

Table 3: Predicted Outcome of Directed Ortho Metalation and Electrophilic Quench
Step 1: ReagentsStep 2: Electrophile (E+)Predicted Product
1. N-protection (e.g., PivCl) 2. n-BuLi, THF, -78 °CI₂2-Iodo-3-fluoro-5-vinyl-N-pivaloyl-benzylamine
1. N-protection 2. n-BuLi, THF, -78 °C(CH₃)₃SiCl2-Trimethylsilyl-3-fluoro-5-vinyl-N-pivaloyl-benzylamine
1. N-protection 2. n-BuLi, THF, -78 °CDMF2-Formyl-3-fluoro-5-vinyl-N-pivaloyl-benzylamine

Electrophilic Aromatic Substitution (EAS) Regioselectivity

In electrophilic aromatic substitution, an incoming electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity is governed by the directing effects of the existing substituents. libretexts.org

Vinyl group (-CH=CH₂): Activating and ortho, para-directing. Directs to C4 and C6.

Benzylamine group (-CH₂NH₂): Weakly activating and ortho, para-directing. Directs to C4 and C6. Under strongly acidic conditions, it protonates to the -CH₂NH₃⁺ group, which is strongly deactivating and meta-directing (to C2).

Fluoro group (-F): Deactivating via induction but ortho, para-directing via resonance. libretexts.org Directs to C2 and C4.

Under neutral or weakly acidic conditions, there is a powerful convergence of the ortho, para-directing effects of all three groups at the C4 position. The C2 position is also activated by the fluorine and benzylamine groups, while the C6 position is activated by the vinyl and benzylamine groups but is more sterically hindered. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position. Under strongly acidic conditions, the deactivation by the -CH₂NH₃⁺ group would significantly slow the reaction and alter the regioselectivity, favoring substitution at C2 (meta to the ammonium group and ortho to fluorine).

Transition Metal-Catalyzed Cross-Coupling Reactions at Fluorinated Aryl Halides

While this compound is not an aryl halide itself, its structure is relevant to transition metal-catalyzed cross-coupling reactions in two main ways: its synthesis from a halogenated precursor and its potential for C-H activation. eie.gr The C-F bond is generally robust, and its activation for cross-coupling is challenging compared to heavier halogens, though specialized conditions can achieve this. acs.orgthieme-connect.com

A more synthetically accessible pathway for this substrate involves C-H activation. The benzylamine group, often after modification to a directing group like a pyridine or picolinamide, can direct transition metals like palladium, rhodium, or iridium to selectively activate an ortho C-H bond (C2 or C6). rsc.org This generates a metallacyclic intermediate that can engage in coupling reactions with a variety of partners, such as alkenes (Heck-type olefination) or organoboron reagents (Suzuki-Miyaura type arylation), to install new functional groups. For instance, an iridium-catalyzed olefination directed by a pentafluorobenzoyl-protected amine has been reported for benzylamines, providing mono-olefinated products in good yields. rsc.org Given the substitution pattern, C-H activation would likely be directed to the C2 position, avoiding the sterically encumbered C6 position.

C-H Activation and Late-Stage Functionalization on the Aromatic Core

The aromatic core of this compound presents multiple C-H bonds amenable to activation and functionalization, a key strategy in modern synthesis for late-stage modification of complex molecules. The primary amino group, or a derivative thereof, typically serves as a powerful directing group, guiding transition metal catalysts to specific positions on the benzene ring.

In reactions involving palladium or rhodium catalysis, the benzylamine moiety can direct the catalyst to the ortho C-H bonds (C2 and C6 positions). rsc.org This proximity-induced reactivity allows for the selective introduction of various substituents. For instance, Rh-catalyzed C-H alkylation of benzylamine derivatives with alkenes has been shown to proceed efficiently at the ortho position. rsc.org Similarly, palladium-catalyzed reactions can facilitate arylation, halogenation, and carbonylation at these sites. rsc.org

The presence of the fluorine atom at the C3 position significantly influences the regioselectivity of these transformations. Studies on N,N-dimethyl-3-fluorobenzylamine have shown that cyclopalladation can occur non-selectively in certain solvents, but selectively under other conditions, highlighting the subtle electronic control exerted by the fluorine substituent. acs.org This C-H activation enables the late-stage introduction of various chemical groups, a valuable tool in medicinal chemistry and materials science. researchgate.netacs.org For example, ruthenium-catalyzed reactions are known to achieve highly selective meta-C-H functionalization on arenes bearing nitrogen-directing groups, a strategy that could potentially be applied to functionalize the C4 position relative to the fluorine atom in a modified substrate. researchgate.net

Synergistic Effects and Chemoselectivity Between Functional Groups

This compound is a multifunctional compound with three distinct reactive centers: the nucleophilic primary amine, the polymerizable vinyl group, and the C-H bonds of the aromatic ring. The inherent reactivity of these groups allows for complex and selective chemical transformations, governed by the interplay of electronic and steric factors. The development of chemoselective reactions that target one functional group while leaving the others intact is a significant synthetic challenge. For example, Cs₂CO₃-promoted N-alkylation has been shown to be highly chemoselective for the amine group in benzylamines and anilines, preventing undesired side reactions. researchgate.net

Electronic and Steric Influence of Substituents on Reaction Pathways

The reactivity and selectivity of this compound are dictated by the electronic properties and steric demands of its substituents.

Electronic Effects:

Fluorine (-F): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), deactivating the aromatic ring towards electrophilic attack. Its mesomeric effect (+M) is weaker and primarily directs ortho and para. In directed metallation reactions, its influence can be complex, sometimes deactivating adjacent C-H bonds. acs.org

Vinyl (-CH=CH₂): The vinyl group is weakly electron-donating through resonance (+M effect), slightly activating the ring.

Aminomethyl (-CH₂NH₂): The aminomethyl group is activating and a powerful ortho-directing group in transition-metal-catalyzed C-H functionalization. rsc.org

The combination of a meta-fluoro and meta-vinyl substituent relative to the aminomethyl group creates a unique electronic environment. The electron-withdrawing nature of the fluorine at C3 deactivates the C2 and C4 positions, while the vinyl group at C5 has a lesser impact on the C4 and C6 positions.

Steric Effects: The bulk of the substituents and reagents plays a critical role. While the fluorine atom is small, reactions involving the C2 position are sterically more hindered than those at the C6 position due to the proximity of the aminomethyl directing group and the C3-fluoro substituent. This steric hindrance can influence regioselectivity, often favoring functionalization at the less crowded C6 position. acs.org

Regiochemical and Stereochemical Control in Multifunctional Systems

Achieving high levels of regiochemical and stereochemical control is paramount in the synthesis of complex molecules.

Regiochemical Control: In this compound, regioselectivity is primarily a contest between the different C-H bonds on the aromatic ring and the two carbons of the vinyl group.

Aromatic Ring: For C-H activation directed by the aminomethyl group, the primary sites are C2 and C6. The strong inductive effect of the fluorine atom at C3 is expected to decrease the acidity and nucleophilicity of the C-H bond at C2, likely favoring functionalization at C6. Palladium-catalyzed cyclometalation of fluorinated benzylamines has demonstrated that regioselectivity is highly dependent on the position of the fluorine atom and the reaction conditions. acs.org

Vinyl Group: Additions to the vinyl group can follow either Markovnikov or anti-Markovnikov selectivity depending on the mechanism. For instance, radical additions would likely occur at the terminal carbon to form a more stable benzylic radical, while hydroboration would also lead to anti-Markovnikov addition. Transition metal-catalyzed hydroamination can be controlled to yield either the branched (Markovnikov) or linear (anti-Markovnikov) product by selecting the appropriate catalyst system. researchgate.net

Stereochemical Control: The parent molecule is achiral. Stereocenters can be introduced through reactions at the vinyl group or the benzylic carbon.

Asymmetric hydrogenation or dihydroxylation of the vinyl group, using chiral catalysts, could produce enantiomerically enriched products.

While the focus of this article is the aromatic core, it is noteworthy that the α-C(sp³)–H bonds of the methylene (B1212753) bridge can also be functionalized. Organocatalytic methods have been developed for the direct asymmetric α-C–H addition of benzylamines to aldehydes, creating chiral β-amino alcohols with excellent stereoselectivity. researchgate.net Such strategies rely on creating a well-defined asymmetric environment around the reacting centers to control the formation of new stereogenic elements. rsc.orgnih.gov

Computational and Theoretical Investigations of 3 Fluoro 5 Vinyl Benzylamine

Quantum Chemical Characterization of Molecular Architecture

Quantum chemical methods are employed to delineate the three-dimensional structure, conformational preferences, and electronic properties of a molecule.

The first step in characterizing a molecule computationally is to determine its most stable three-dimensional shape, or conformation. Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost with accuracy. nih.gov For a molecule like 3-Fluoro-5-vinyl-benzylamine, with several rotatable bonds (specifically around the benzyl-amine and vinyl-aryl linkages), multiple conformations can exist.

A conformational analysis would involve rotating these bonds and calculating the energy of each resulting structure to identify the lowest-energy conformers. For instance, studies on substituted benzylamines have used mass-resolved excitation spectra alongside quantum mechanical calculations to determine equilibrium conformations. colostate.edu A key parameter is the torsion angle between the aminomethyl group and the phenyl ring (τ1). For many benzylamines, the most stable conformation is one where this C-N bond is roughly perpendicular to the plane of the aromatic ring. colostate.edu

A theoretical study would generate data similar to the following, comparing the relative energies of different conformers.

Table 1: Example Conformational Energy Data for a Substituted Benzylamine (B48309) This table is illustrative and based on general findings for benzylamines, not specific to this compound.

ConformerDihedral Angle (Ring-C-N-H)Relative Energy (kcal/mol)
Anti~180°0.00
Gauche~60°0.5 - 1.5

DFT calculations, often performed with basis sets like 6-31G(d,p) or def2tzvpp, can yield optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) that show excellent agreement with experimental data where available. nih.govacs.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. imperial.ac.uk It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are crucial for understanding a molecule's behavior as an electron donor (from the HOMO) or an electron acceptor (to the LUMO).

For this compound, the HOMO would likely be localized on the more electron-rich parts of the molecule, such as the vinyl group or the aniline-like aminobenzyl moiety, which are susceptible to electrophilic attack. The LUMO, conversely, would be distributed over areas that can accept electrons, potentially influenced by the electronegative fluorine atom. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov Computational studies on related styryl-thiophene benzylamines have used methods like M06-2X/6-31G(d) to optimize structures and analyze their electronic properties. mdpi.comnih.gov

Table 2: Example FMO Data for a Related Aromatic Amine This table is illustrative. Values are representative and not specific to this compound.

Molecular OrbitalEnergy (eV)Description
HOMO-5.8Primarily located on the vinyl and phenyl groups
LUMO-1.2Distributed across the aromatic system
HOMO-LUMO Gap4.6Indicates moderate chemical stability

Natural Bond Orbital (NBO) analysis is another technique used alongside FMO theory to investigate charge transfer and hyper-conjugation interactions that contribute to molecular stability. nih.gov

The distribution of electron density within a molecule governs its electrostatic interactions. The fluorine atom's high electronegativity and the nitrogen atom's lone pair significantly influence the charge distribution in this compound. A Molecular Electrostatic Potential (MEP) surface visually represents this distribution, mapping electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions.

In this molecule, a negative electrostatic potential would be expected around the fluorine atom and the nitrogen lone pair, identifying them as sites for interaction with electrophiles or hydrogen bond donors. The acidic protons of the amine group would exhibit a positive potential, making them sites for interaction with nucleophiles or hydrogen bond acceptors. researchgate.net DFT calculations are commonly used to generate these surfaces, which are invaluable for predicting non-covalent interactions and guiding the understanding of molecular recognition and binding. researchgate.netrsc.org

Mechanistic Probes through Computational Modeling

Beyond static properties, computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions.

When this compound participates in a chemical reaction, it must pass through a high-energy transition state (TS) on its way to forming products. Computational methods, particularly DFT, can be used to locate the geometry and energy of these fleeting transition states. nih.gov The identification of a TS is confirmed by frequency calculations, where a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. whiterose.ac.uk

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the identified TS correctly connects the desired species. whiterose.ac.uk Such studies have been performed for complex catalytic cycles, such as the Catellani reaction involving benzylamines, to determine the mechanism and rate-limiting steps. nih.govrsc.org

Computational models can predict how and where a molecule is likely to react. For an aromatic compound like this compound, a key question is regioselectivity—for example, during an electrophilic aromatic substitution, which position on the ring will be attacked? The fluorine atom is an ortho-, para- director (deactivating), while the vinyl and aminomethyl groups are also directing. Computational analysis of the transition states for attack at each possible position can reveal the lowest-energy pathway, thereby predicting the major product.

Studies on the C-H functionalization of benzylamine derivatives have shown that computational methods can successfully predict the observed selectivity. acs.org For instance, in palladium-catalyzed fluorination reactions, DFT calculations help explain why the reaction occurs at a specific position relative to the directing amine group. beilstein-journals.orgresearchgate.net The electronic effects of substituents, such as the electron-withdrawing nature of fluorine, are critical inputs for these predictive models. researchgate.net

Due to the absence of publicly available scientific literature and detailed research findings concerning the computational and theoretical investigations of this compound, a comprehensive article on this specific subject cannot be generated at this time. The requested in-depth analysis of solvent effects, in silico predictions for advanced analytical characterization, including vibrational spectroscopy, NMR chemical shifts, and electronic absorption spectra, necessitates access to dedicated research that does not appear to be available in the public domain.

Further investigation into this compound would require original research involving computational chemistry methods to generate the data for the specified sections and subsections. Without such foundational studies, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable sources.

Research Applications and Materials Science Prospects of 3 Fluoro 5 Vinyl Benzylamine As a Building Block

Utilization as a Versatile Synthetic Building Block

The unique combination of a nucleophilic amine, a polymerizable vinyl group, and an electron-withdrawing fluorine atom on a benzene (B151609) ring positions 3-Fluoro-5-vinyl-benzylamine as a potentially valuable intermediate in organic synthesis.

Synthesis of Fluorinated Bioactive Molecules and Derivatives

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. While benzylamines are precursors to many biologically active compounds, specific research detailing the use of this compound to create new fluorinated bioactive molecules or pharmaceutical derivatives is not currently available in peer-reviewed literature.

Construction of Novel Heterocyclic Frameworks with Fluoro- and Vinylic Substitution

Benzylamines are often used in condensation reactions to form nitrogen-containing heterocycles, which are core structures in many pharmaceuticals. The presence of both fluoro and vinyl substituents on the benzylamine (B48309) framework could lead to novel heterocyclic compounds with unique properties. However, there are no specific published examples of this compound being used for the construction of such frameworks.

Precursor for Advanced Fluoro-Amino Acid Analogues and Peptidomimetics

Fluorinated amino acids are valuable tools for studying peptide structure and function and for creating peptides with enhanced stability. A multi-step synthesis beginning with this compound could theoretically yield novel fluoro-amino acid analogues. At present, literature documenting this specific synthetic pathway or its use in creating peptidomimetics could not be identified.

Integration into Polymer Chemistry and Functional Materials

The vinyl group on this compound suggests its primary role in materials science would be as a monomer for polymerization reactions, leading to functional polymers with specialized properties.

Monomer for Specialty Poly(vinyl benzylamine) Derivatives

Poly(vinyl benzylamine) and its derivatives are known for their applications as functional polymers. The introduction of a fluorine atom into the monomer unit, as in this compound, would be expected to modify the properties of the resulting polymer, potentially enhancing its thermal stability, chemical resistance, and hydrophobicity. However, studies describing the polymerization of this specific monomer to create specialty poly(vinyl benzylamine) derivatives have not been found.

Preparation of Fluorine-Containing Polymeric Architectures with Tailored Properties

Fluoropolymers are a significant class of materials known for their unique properties, including low surface energy and high durability. Using this compound as a monomer or co-monomer could enable the creation of advanced polymeric architectures where the fluorine atom and the pendant amine group provide tailored functionality. Despite this potential, there is no available research that demonstrates the preparation of such fluorine-containing polymers from this specific precursor.

Development of Responsive and Smart Materials through Polymerization

The presence of the vinyl group on the this compound monomer enables its participation in various polymerization techniques, including controlled radical polymerization methods like Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. fluorine1.ru The resulting fluorinated polymers are anticipated to exhibit stimuli-responsive behaviors, qualifying them as "smart" materials. semanticscholar.orgnih.gov These materials can undergo significant changes in their physicochemical properties in response to external stimuli such as temperature, pH, or the presence of specific analytes. mdpi.comresearchgate.net

The amine functionality in the polymer derived from this compound would confer pH-responsiveness. In acidic conditions, the amine groups would be protonated, leading to electrostatic repulsion between polymer chains and causing the material to swell or dissolve in aqueous media. Conversely, in basic conditions, the deprotonation of the amine groups would render the polymer more hydrophobic, potentially leading to a collapse or precipitation of the polymer chains.

Furthermore, the fluorine substitution is expected to enhance the thermal and chemical stability of the resulting polymers. mdpi.com The introduction of fluorine can also influence the lower critical solution temperature (LCST) or upper critical solution temperature (UCST) of the polymer, making it responsive to changes in temperature. researchgate.net This dual responsiveness to both pH and temperature would make polymers synthesized from this compound attractive for applications in areas such as controlled drug delivery, where a targeted release of a therapeutic agent can be triggered by specific physiological conditions.

Below is a table summarizing the expected properties and potential applications of polymers derived from this compound.

PropertyOriginating Functional GroupPotential Application
pH-ResponsivenessBenzylamineDrug delivery, sensors
Temperature-ResponsivenessFluoro and Benzylamine groupsSmart coatings, actuators
Enhanced Thermal StabilityFluoro groupHigh-performance materials
Chemical ResistanceFluoro groupDurable coatings

Contributions to Supramolecular Chemistry

The unique electronic and steric properties of the fluorine atom, combined with the hydrogen bonding capabilities of the benzylamine group, position this compound as a valuable building block in supramolecular chemistry.

The fluorine atom in this compound can participate in a variety of non-covalent interactions that are crucial for the construction of well-defined supramolecular architectures. nih.gov These interactions include dipole-dipole interactions, and potentially weak hydrogen bonds (C-H···F). The presence of fluorine can significantly influence the nature of aromatic stacking interactions, often leading to arrangements different from their non-fluorinated counterparts. soton.ac.uk

The interplay between the electron-withdrawing fluorine atom and the electron-donating amine group on the aromatic ring creates a unique electronic environment that can be exploited in the design of host-guest systems and self-assembling structures. The fluorine atom can also engage in interactions with other heteroatoms, such as sulfur or oxygen, which can be used to control the conformation of molecules and polymer chains. rsc.orgacs.org

A table of potential fluorine-mediated non-covalent interactions involving this compound is presented below.

Interaction TypeDescriptionImpact on Supramolecular Assembly
Dipole-DipoleArising from the C-F bondDirectional control of assembly
C-H···F Hydrogen BondsWeak interactions with C-H donorsFine-tuning of crystal packing
Aromatic StackingModified by fluorine substitutionControl over electronic properties
Halogen BondingInteraction of fluorine with Lewis basesPotential for directed assembly

The combination of the polymerizable vinyl group, the hydrogen-bonding benzylamine, and the fluorine atom allows for the design of complex self-assembling systems. For instance, polymerization of this compound could lead to amphiphilic block copolymers that self-assemble into micelles or vesicles in selective solvents. The fluorinated segments would provide a driving force for self-assembly due to their solvophobic nature in many common solvents.

The benzylamine moiety can act as a recognition site for various molecules, including anions and metal ions. The fluorine atom, by modifying the acidity of the N-H protons and the electron density on the aromatic ring, can modulate the binding affinity and selectivity of the benzylamine group. This makes this compound a promising component for the construction of chemical sensors and molecular recognition systems. researchgate.net The self-assembly of materials incorporating this monomer could lead to the formation of ordered structures with enhanced sensitivity and selectivity for target analytes. For example, thin films of polymers containing this monomer could be used as responsive surfaces that change their properties upon binding to a specific molecule.

Future Trajectories and Emerging Research Paradigms

Development of Next-Generation Catalytic Systems for Precision Synthesis

Next-generation approaches focus on the use of advanced catalysts to achieve higher selectivity and efficiency. For instance, engineered enzymes are emerging as powerful tools in chiral amine synthesis, offering unparalleled enantioselectivity. acs.org While direct enzymatic synthesis of 3-Fluoro-5-vinyl-benzylamine is yet to be reported, the successful α-functionalization of other benzylamines using engineered threonine aldolases suggests a promising future direction. acs.org

Transition metal catalysis also continues to evolve, with a focus on dual-catalyst systems. For example, a dual copper and aldehyde-catalyzed C-H sulfonylation of benzylamines has been demonstrated, showcasing the potential for transient directing groups to enable previously challenging transformations. acs.org Such methodologies could be adapted for the selective functionalization of the aromatic ring in this compound. The development of magnetically recoverable catalysts also presents a sustainable approach, offering high efficiency and ease of reuse. nih.gov

Future research in this area will likely focus on:

Enzyme Engineering: Directed evolution and rational design of enzymes to accept this compound as a substrate for asymmetric transformations.

Tandem Catalysis: The design of catalytic systems that can mediate multiple bond-forming events in a single pot, directly converting simple precursors to complex molecules like this compound and its derivatives.

Sustainable Catalysts: Broader implementation of earth-abundant metal catalysts and recyclable catalytic systems to improve the environmental footprint of synthesis. nih.gov

Exploration of Unprecedented Reactivity Modes for Multi-Functionalized Aromatic Amines

The presence of multiple reactive sites in this compound—the aromatic ring, the vinyl group, and the benzylamine (B48309) moiety—opens the door to exploring novel chemical transformations. Current research on related systems provides a glimpse into the potential for unprecedented reactivity.

For example, domino reactions of propargyl vinyl ethers have been shown to produce multi-functionalized aromatic platforms through a cascade of rearrangements and cyclizations. csic.es While structurally different, this demonstrates the power of harnessing multiple functional groups to build molecular complexity in a single operation. The vinyl and amine groups of this compound could potentially participate in similar cascade reactions.

Furthermore, the study of endocyclic 1-azaallyl anions, generated from unprotected alicyclic amines, has enabled the functionalization of multiple C-H bonds in a single operation. springernature.com Investigating analogous reactivity with the benzylamine portion of this compound could lead to new methods for derivatization.

Key areas for future exploration include:

Domino and Cascade Reactions: Designing reaction conditions that trigger a sequence of transformations involving the vinyl, amine, and fluoro-aromatic moieties.

C-H Activation: Developing catalytic systems for the selective functionalization of the various C-H bonds within the molecule, including those on the aromatic ring and the benzylic position. acs.org

Photoredox Catalysis: Utilizing light-driven catalytic cycles to access novel bond formations and functional group interconversions that are not achievable through traditional thermal methods.

Advanced Characterization Techniques for Complex Fluorinated Architectures

The increasing complexity of synthesized fluorinated molecules necessitates the use and development of advanced analytical techniques for their unambiguous characterization. The presence of fluorine in molecules like this compound introduces unique spectroscopic signatures that can be leveraged for detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the characterization of organofluorine compounds.

¹⁹F NMR is particularly powerful due to its high sensitivity and the wide chemical shift range of the fluorine nucleus, which is highly sensitive to its electronic environment. nih.gov This allows for the precise identification of fluorine atoms within a molecule. Computational methods for predicting ¹⁹F NMR chemical shifts are also becoming increasingly accurate, aiding in structure elucidation. acs.org

Multi-nuclear NMR experiments (e.g., ¹H, ¹³C, ¹⁹F) and correlation spectroscopies are essential for assembling the complete picture of complex fluorinated architectures. bohrium.comresearchgate.net

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of these compounds. High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition.

Vibrational Spectroscopy , such as Fourier-transform infrared (FT-IR) spectroscopy, is used to identify the various functional groups present in the molecule. bohrium.com For chiral fluorinated compounds, vibrational circular dichroism (VCD) can be a powerful tool to determine the absolute stereochemistry. nih.gov

Future advancements in this area will likely involve:

Cryogenic NMR Probes: To enhance sensitivity and resolution, allowing for the analysis of smaller sample quantities and the detection of subtle structural details.

Advanced Mass Spectrometry Techniques: The use of novel ionization methods and tandem mass spectrometry (MS/MS) to probe the fragmentation pathways of complex fluorinated molecules.

Integrated Spectroscopic and Computational Approaches: Combining experimental data from various techniques with theoretical calculations to provide a comprehensive and highly accurate structural assignment. bohrium.com

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique combination of a fluorinated aromatic system and a polymerizable vinyl group makes this compound and related structures attractive building blocks for new materials. The interface between organic synthesis and materials science is a fertile ground for innovation in this area. acs.org

Fluorinated polymers are well-known for their exceptional properties, including high thermal stability and chemical resistance. numberanalytics.com The incorporation of fluorinated monomers like this compound into polymers could lead to materials with tailored properties. The amine functionality provides a handle for further modification, such as cross-linking or the attachment of other functional moieties.

Potential applications in materials science include:

Advanced Polymers: Synthesis of novel fluoropolymers with enhanced thermal, mechanical, and optical properties. The amine group could also impart specific functionalities, such as improved adhesion or altered dielectric properties.

Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds are used in the synthesis of materials for OLEDs. numberanalytics.com The specific electronic properties of this compound could be beneficial in the design of new emissive or charge-transport layers.

Functional Surfaces: Polymerization of this compound on surfaces could be used to create coatings with specific properties, such as hydrophobicity, oleophobicity, and chemical resistance.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Fluoro-5-vinyl-benzylamine, and what key reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves fluorination of a benzylamine precursor followed by vinylation. Key steps include:

  • Fluorination : Electrophilic aromatic substitution using Selectfluor® or DAST, with temperature control (<0°C) to minimize side reactions .
  • Vinylation : Palladium-catalyzed cross-coupling (e.g., Heck reaction) with vinyl halides, requiring anhydrous conditions and inert atmospheres .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product .
    • Critical Parameters : Reaction temperature, stoichiometry of fluorinating agents, and catalyst loading (1–5 mol% Pd) significantly impact yield (reported 50–75%) and purity (>90%) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Vinyl protons appear as doublets (δ 5.2–5.8 ppm, J = 10–17 Hz); aromatic protons show splitting due to fluorine coupling .
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent .
  • IR Spectroscopy : Stretching vibrations for C-F (1100–1250 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z ~165 (C₉H₉FN) .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Methodological Answer : Store under inert gas (Ar/N₂) at 2–8°C in amber vials to prevent degradation via oxidation or photolysis. Desiccants (e.g., silica gel) minimize moisture-induced side reactions .

Advanced Research Questions

Q. How do the electronic effects of fluorine and vinyl groups influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Fluorine : Electron-withdrawing effect increases electrophilicity at the aromatic ring, directing nucleophilic attacks to meta/para positions .
  • Vinyl Group : π-Conjugation stabilizes transition states in Pd-catalyzed reactions but may sterically hinder access to reactive sites .
    • Experimental Design : Use Hammett constants (σₘ for -F = +0.34) to predict substituent effects; optimize catalyst systems (e.g., Pd(OAc)₂ with bulky phosphine ligands) to mitigate steric hindrance .

Q. What strategies mitigate competing side reactions during the vinylation step in synthesis?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the -NH₂ group with Boc or Fmoc to prevent undesired amine participation .
  • Catalyst Tuning : Use PdCl₂(PPh₃)₂ with low coordination strength to avoid over-activation of vinyl halides .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity and reduce byproduct formation .

Q. How can computational chemistry predict the binding modes of this compound with enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., monoamine transporters). Focus on hydrogen bonding between -NH₂ and Asp/Glu residues .
  • MD Simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting fluorine’s role in hydrophobic pocket interactions .

Q. What analytical approaches resolve discrepancies in reported biological activity data for fluorinated benzylamine derivatives?

  • Methodological Answer :

  • Reproducibility Protocols : Standardize assay conditions (pH, temperature) and use internal controls (e.g., known inhibitors) .
  • Orthogonal Assays : Combine radioligand binding (e.g., ³H-labeled compounds) with functional assays (cAMP accumulation) to cross-validate results .

Structural Analogs and Comparative Data

Compound NameSubstituentsKey PropertiesReference
3-Fluoro-5-(trifluoromethyl)benzylamine-F, -CF₃Enhanced lipophilicity (logP = 2.1)
3-(Trifluoromethyl)benzylamine-CF₃High thermal stability (mp = 45–50°C)
2,6-Dichloro-3-(trifluoromethyl)benzylamine-Cl, -CF₃Increased electrophilicity (σₚ = +0.78)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.